3-(4-chlorobenzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one
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Overview
Description
3-(4-chlorobenzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, substituted with a chlorobenzenesulfonyl group, a dimethylphenylmethyl group, and a methoxy group. These substitutions confer specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Chlorobenzenesulfonyl Group: This step involves the sulfonylation of the quinoline core using 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Dimethylphenylmethyl Group: This can be done through a Friedel-Crafts alkylation reaction using 2,5-dimethylbenzyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfinyl or sulfide group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Sulfinyl or sulfide derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-chlorobenzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like 2-methylquinoline and 4-chloroquinoline share the quinoline core but differ in their substituents.
Sulfonyl Derivatives: Compounds such as 4-chlorobenzenesulfonamide and 4-chlorobenzenesulfonic acid have similar sulfonyl groups but lack the quinoline core.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-[(2,5-dimethylphenyl)methyl]-6-methoxyquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO4S/c1-16-4-5-17(2)18(12-16)14-27-15-24(32(29,30)21-9-6-19(26)7-10-21)25(28)22-13-20(31-3)8-11-23(22)27/h4-13,15H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPYNUZIZJRKOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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